molecular formula C11H12F3N B1451866 1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine CAS No. 1094218-35-5

1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine

Cat. No.: B1451866
CAS No.: 1094218-35-5
M. Wt: 215.21 g/mol
InChI Key: YRMXYMIMWFKYSY-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine is an organic compound with the molecular formula C11H12F3N It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine typically involves the following steps:

    Formation of the Cyclobutanone Intermediate: The initial step involves the preparation of 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one. This can be achieved through a Friedel-Crafts acylation reaction where trifluoromethylbenzene reacts with cyclobutanone in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction to Cyclobutanol: The cyclobutanone intermediate is then reduced to the corresponding cyclobutanol using a reducing agent like sodium borohydride.

    Amination: The final step involves the conversion of cyclobutanol to this compound through an amination reaction. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclobutanone derivatives.

    Reduction: Reduction reactions can convert it to cyclobutanol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include cyclobutanone derivatives, cyclobutanol derivatives, and various substituted amines.

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine
  • 1-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine
  • 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine

Uniqueness

1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine is unique due to its specific cyclobutane ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-4-1-3-8(7-9)10(15)5-2-6-10/h1,3-4,7H,2,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMXYMIMWFKYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine
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1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine
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1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine
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1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine
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Reactant of Route 6
1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine

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